Chloro(1,3-dimesitylimidazol-2-ylidene)gold(I), often abbreviated as Au(IMes)Cl, is a well-defined, crystalline, and bench-stable gold(I) precatalyst. It belongs to the class of N-heterocyclic carbene (NHC) metal complexes, which are noted for their high thermal stability and robust performance in homogeneous catalysis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEykZO7NFx6BvAR-nH0VHeyJ8xCzra_g4TmcneHUuhuJnwGmcL-D-lz6eh41gRDvKwUlzN1KsRWBTqkc-Im4L1AfLpczUe3D5eNm2mXTg3bsOyQdQ6M17beKB7w8SBsJoCaSH94)] The strong σ-donating properties of the IMes ligand stabilize the gold(I) center, making Au(IMes)Cl an effective and reproducible catalyst for a range of organic transformations, particularly those involving the activation of alkynes, allenes, and alkenes toward nucleophilic attack.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEykZO7NFx6BvAR-nH0VHeyJ8xCzra_g4TmcneHUuhuJnwGmcL-D-lz6eh41gRDvKwUlzN1KsRWBTqkc-Im4L1AfLpczUe3D5eNm2mXTg3bsOyQdQ6M17beKB7w8SBsJoCaSH94)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9t9qnU3dGLDN3Lc6YCdyQo9Hk06yupDP9v9yi32arnTsLI5WTPoSUU8YmGGpN-0z-qk5C4X6Lp4AjrcDgMVgACzC8JrN9HMgL4thzuAwZxZqPPy2d4bkyJHGp9L3DdrBFcHKpRI2Pn7PcPeo%3D)]
Substituting Au(IMes)Cl with other gold catalysts is a critical decision that impacts process outcomes. Replacing the IMes N-heterocyclic carbene (NHC) ligand with either a more sterically hindered NHC (e.g., IPr) or a less stable phosphine ligand (e.g., PPh3) is not a direct swap.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF79pp4Vb3E_5SiEKD8bEINuxGkQuSrldJcK0Cs3KyxPmTbzsanAwp0ZNZWDKmuf0ohnajAIMA_kINwlz_6O03GaVN5OJl05HusephfRsUaxrQwi_Hc6viuBEOWim9m_vLbY2FT)] The steric and electronic profile of the ligand dictates the catalyst's stability, solubility, and activity for a specific substrate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpVWLjo7P3gxdPKcbgb2LGuIUKQTsEMd_ENdb9tlC6evKcECsc3-300xWaVv3GBlEBHMcAp3Uj28Jy2MejbEl9HYJvm7eoU9-xjmbb3v9svuORMLA1oZVP0gPtWYpQ7pzBtsX-crMAPHP96ntwyAuutWtMvPflSCt-vxKpIm7OMexdZIA2hvX4f0EcV8gBB1KLhX53ZB2AnV_XcXgQ82DGAEM28RRqrPas_gzBnx7XzGLaDOqzmWzPQw%3D%3D)] Switching from a well-defined NHC precatalyst to a simple salt like AuCl often leads to poor reproducibility, while substituting with a phosphine-based analogue like Au(PPh3)Cl can result in lower thermal stability and catalyst decomposition under demanding conditions.
N-heterocyclic carbene gold complexes demonstrate significantly enhanced thermal stability compared to their phosphine-ligated counterparts. Studies on the thermal properties of various gold(I) complexes show that while Au(PPh3)Cl begins to decompose around 175 °C, NHC-ligated complexes like Au(IMes)Cl are stable to much higher temperatures, often exceeding 250 °C. For instance, a representative study showed Au(IMes)Cl has a decomposition onset at 255 °C.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)]
| Evidence Dimension | Thermal Decomposition Onset (TGA) |
| Target Compound Data | 255 °C |
| Comparator Or Baseline | Au(PPh3)Cl: ~175 °C |
| Quantified Difference | ~80 °C higher stability |
| Conditions | Thermogravimetric Analysis (TGA) under inert atmosphere. |
This superior thermal robustness allows for a wider operational window, enabling reactions at elevated temperatures required for less reactive substrates without catalyst degradation.
Unlike many phosphine-based gold catalysts such as Au(PPh3)Cl, which can be sensitive to air and moisture, Au(IMes)Cl is a bench-stable solid.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)] The strong Au-C(NHC) bond provides significant protection against oxidation and other degradation pathways that can plague phosphine ligands, especially in solution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEykZO7NFx6BvAR-nH0VHeyJ8xCzra_g4TmcneHUuhuJnwGmcL-D-lz6eh41gRDvKwUlzN1KsRWBTqkc-Im4L1AfLpczUe3D5eNm2mXTg3bsOyQdQ6M17beKB7w8SBsJoCaSH94)] This allows Au(IMes)Cl to be weighed and handled in air for typical reaction setups without the need for a glovebox, leading to greater operational simplicity and improved run-to-run consistency.
| Evidence Dimension | Handling Requirements |
| Target Compound Data | Bench-stable solid; can be handled in air for routine procedures. |
| Comparator Or Baseline | Au(PPh3)Cl: Prone to oxidation, particularly in solution; inert atmosphere handling recommended for best reproducibility. |
| Quantified Difference | Qualitative but significant: Glovebox-free handling vs. required inert atmosphere techniques. |
| Conditions | Standard laboratory and process scale-up conditions. |
Simplified handling reduces infrastructure requirements (e.g., gloveboxes), saves time, and minimizes a key source of experimental variability, thereby improving process reproducibility.
In the benchmark Markovnikov hydration of phenylacetylene, Au(IMes)Cl demonstrates high catalytic activity. In a comparative study, a catalyst system generated from Au(IMes)Cl achieved >95% conversion in under 2 hours.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)] Under similar conditions, the catalyst derived from the more sterically hindered Au(IPr)Cl required longer reaction times for equivalent conversion, while the phosphine-based Au(PPh3)Cl system showed significantly lower activity, often failing to reach full conversion.
| Evidence Dimension | Conversion in Phenylacetylene Hydration |
| Target Compound Data | >95% conversion in < 2 hours (1 mol% loading) |
| Comparator Or Baseline | Au(IPr)Cl: Slower kinetics; Au(PPh3)Cl: Significantly lower conversion (<50%) in the same timeframe. |
| Quantified Difference | Substantially faster reaction completion compared to common alternatives. |
| Conditions | Hydration of phenylacetylene, typically in aqueous methanol or similar solvent systems, 60-80 °C. |
Higher catalytic activity allows for lower catalyst loadings and/or shorter reaction times, which directly translates to increased throughput, lower precious metal costs, and improved process economics.
The high thermal stability of Au(IMes)Cl makes it the preferred choice for transformations requiring elevated temperatures, such as complex cycloisomerizations or Meyer-Schuster rearrangements of sterically hindered or electronically deactivated substrates where other catalysts would decompose.
For core industrial and pharmaceutical synthesis reactions like alkyne hydration, hydroamination, or hydroalkoxylation, the high catalytic turnover and efficiency of Au(IMes)Cl allow for economically viable processes with reduced catalyst loading and simplified workflows.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfxw-dIUAk3D5UPKTpuBFf78AayuNvWI5JS3VaVM68FDzgXnlSJdpuw1EJB3Dpxoycc36YYwrz_Dq6YtpWi7lUBMVB3p20umss20mZ8FLiQuKLEIRM_Fbr2xK2zUzvMdGB524kjIKLOlcVeYNrKuMIiPC3Int114s%3D)]
The superior bench stability and handling characteristics of Au(IMes)Cl make it ideal for process development and high-throughput screening campaigns where operational simplicity and run-to-run reproducibility are paramount. Its reliability removes catalyst decomposition as a variable, allowing for clearer interpretation of reaction optimization data.
Corrosive